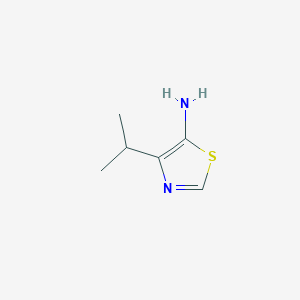

4-Isopropylthiazol-5-amine

Description

Significance of Heterocyclic Amines as Core Structures in Organic Synthesis

Heterocyclic amines are organic compounds that feature a ring structure containing at least one nitrogen atom alongside carbon atoms. wikipedia.org These structures are fundamental building blocks in organic synthesis due to their versatile chemical reactivity and their prevalence in biologically active molecules. openstax.orgpressbooks.pub The presence of the nitrogen atom, and often other heteroatoms, imparts unique electronic properties and reactivity to the ring system. pressbooks.pub This makes them crucial components in the design and synthesis of new molecules with specific functions. Many natural products, including alkaloids, vitamins, and nucleic acids, contain heterocyclic amine frameworks, underscoring their biological importance. wikipedia.orglibretexts.org

The basicity of the nitrogen atom in a heterocyclic amine can vary significantly depending on the nature of the ring and its substituents. pressbooks.pub This tunable basicity is a key feature that organic chemists exploit in a wide range of chemical transformations. libretexts.org Furthermore, the ring itself can undergo various reactions, including electrophilic aromatic substitution, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. openstax.org

Overview of Thiazole (B1198619) Scaffold Contributions to Chemical Diversity

The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. nih.govbohrium.com This scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common feature in a wide range of biologically active compounds. nih.govbohrium.combenthamdirect.com The unique arrangement of heteroatoms in the thiazole ring allows for a variety of intermolecular interactions, making it an excellent pharmacophore. mdpi.com

The versatility of the thiazole scaffold has led to its incorporation into numerous pharmaceutical agents with a broad spectrum of activities. bohrium.comspast.org The ability to readily modify the thiazole ring at various positions allows for the generation of large libraries of derivatives, contributing significantly to chemical diversity in drug discovery programs. spast.org This has led to the development of numerous FDA-approved drugs containing the thiazole moiety. mdpi.com

Research Trajectory and Academic Interest in 4-Isopropylthiazol-5-amine

While the broader class of thiazole derivatives has been extensively studied, academic interest in specific, less common derivatives like this compound is often driven by their potential as intermediates in the synthesis of more complex target molecules. The "4-isopropyl" and "5-amino" substitutions on the thiazole ring provide specific steric and electronic properties that can be advantageous in certain synthetic routes.

For instance, related structures such as 2-isopropyl-4-(methylaminomethyl)thiazole (B125010) are known to be important intermediates in the synthesis of pharmaceuticals. google.compharmaffiliates.comnih.gov Research into the synthesis and properties of this compound and its analogs is often found within the context of developing novel synthetic methodologies or in the search for new bioactive compounds. The synthesis of such compounds can involve multi-step reaction sequences, and optimizing these routes is a continuous area of research. mdpi.commdpi.comgoogle.com

Structure

3D Structure

Propriétés

IUPAC Name |

4-propan-2-yl-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4(2)5-6(7)9-3-8-5/h3-4H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPCJXDJCSOVGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72632-66-7 | |

| Record name | 4-(propan-2-yl)-1,3-thiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Isopropylthiazol 5 Amine

Strategies for Thiazole (B1198619) Ring Construction Employing Diverse Precursors

The formation of the thiazole core is the foundational step in synthesizing 4-isopropylthiazol-5-amine. Various methods have been developed, relying on the cyclization of acyclic precursors that contain the necessary atoms to form the heterocyclic ring.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for thiazole ring construction. nih.govsynarchive.comwikipedia.org The classic approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. youtube.comyoutube.com For the synthesis of a 5-aminothiazole derivative, a key precursor is an α-halo-aldehyde or ketone that reacts with a suitable thioamide.

The reaction mechanism typically begins with the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon bearing the halogen in the α-halocarbonyl compound. nih.govyoutube.com This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. To obtain a 5-amino substituent, a common strategy involves using precursors where the amine or a group that can be converted to an amine is already present. For instance, the Cook-Heilbron synthesis, a related method, specifically produces 5-aminothiazoles. wikipedia.org

| Precursor 1 (Carbonyl) | Precursor 2 (Thio-compound) | General Product |

| α-Haloketone | Thioamide | 2,4-Disubstituted Thiazole |

| α-Haloaldehyde | Thiourea (B124793) | 2-Amino-4-substituted Thiazole |

| α-Halocarbonyl | Thiosemicarbazide | 2-Hydrazinylthiazole |

While the fundamental Hantzsch reaction is robust, modern organic synthesis has driven the development of numerous adaptations to improve yields, reduce reaction times, and enhance environmental friendliness. researchgate.net Innovations include the use of microwave irradiation, which can dramatically accelerate the rate of reaction, often leading to cleaner products and higher yields in a fraction of the time required for conventional heating. researchgate.net

Furthermore, in situ generation of the α-halocarbonyl intermediate is a common modern strategy. rsc.org For example, a ketone can be treated with a halogenating agent like N-bromosuccinimide (NBS) or iodine in the same pot as the thioamide, avoiding the isolation of the often lachrymatory and unstable α-haloketone intermediate. rsc.orgresearchgate.net Various catalysts, including β-cyclodextrin and ammonium-12-molybdophosphate (AMP), have been employed to facilitate the reaction in aqueous or solvent-free conditions, aligning with green chemistry principles. rsc.org

| Modification | Advantage | Example Condition |

| Microwave-Assisted | Rapid reaction times, improved yields | Ketone, Thiourea, TCCA, Microwave Irradiation rsc.org |

| In Situ Halogenation | Avoids isolation of lachrymatory intermediates | Acetophenone, Thiourea, Iodine, Ethanol (B145695) mdpi.com |

| Novel Catalysis | Green reaction media, catalyst recyclability | Phenacyl bromide, Thioamide, β-cyclodextrin, Water rsc.org |

Multicomponent reactions (MCRs), where three or more reactants are combined in a single operation to form a product that incorporates portions of all reactants, represent a highly efficient synthetic strategy. researchgate.net These processes are valued for their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity.

For the synthesis of substituted 5-aminothiazoles, a one-pot approach could involve the reaction of a ketone, a cyanide source (e.g., potassium cyanide or trimethylsilyl (B98337) cyanide), an amine, and a source of sulfur. A more direct and frequently employed one-pot variant of the Hantzsch synthesis involves combining a ketone, a thiourea or thioamide, and a halogenating agent like iodine or trichloroisocyanuric acid (TCCA) in a single reaction vessel. rsc.org This strategy has been successfully used to generate a variety of 2-aminothiazole (B372263) derivatives with high efficiency. rsc.orgacs.org

Regioselective Introduction and Functionalization of the Isopropyl Moiety

Achieving the correct substitution pattern is critical, and the regioselective placement of the isopropyl group at the C-4 position of the thiazole ring is a key challenge. In traditional thiazole syntheses like the Hantzsch and Cook-Heilbron methods, regioselectivity is primarily dictated by the structure of the acyclic precursors.

To synthesize this compound, the Hantzsch approach would require an α-halocarbonyl compound where the isopropyl group is adjacent to the carbonyl. A suitable precursor would be 1-halo-3-methyl-2-butanone . The reaction of this specific ketone with a reagent like cyanamide (B42294) (which can be considered a thioamide equivalent for this purpose) or through a related pathway would yield the desired 4-isopropyl substitution pattern. The structure of the starting materials directly maps onto the final product, providing excellent regiocontrol.

More recent strategies involving direct C-H functionalization offer an alternative, though potentially more complex, route. acs.orgacs.org In principle, a pre-formed 5-aminothiazole could be selectively C-H functionalized at the C-4 position. However, directing such a reaction to the desired position in the presence of other reactive sites (like the C-2 position and the amine) would require specialized directing groups or catalysts. For this specific target molecule, controlling regioselectivity through precursor design remains the most straightforward and documented approach.

Directed Amination and Selective Amine Formation at the C-5 Position

The introduction of the amine group specifically at the C-5 position is another crucial synthetic step. While many thiazole syntheses yield 2-amino or 2,4-disubstituted products, methods for obtaining the 5-amino substitution are more specialized.

The Cook-Heilbron thiazole synthesis is a premier method for directly constructing 5-aminothiazoles. wikipedia.org This reaction involves the condensation of an α-aminonitrile with reagents like carbon disulfide or dithioacids. wikipedia.orgwikipedia.org To produce this compound, the required precursor would be 2-amino-3-methylbutanenitrile . The reaction of this α-aminonitrile with a suitable sulfur-containing reagent would directly yield the 4-isopropyl-5-aminothiazole core. The regiochemistry is again controlled by the structure of the starting nitrile.

An alternative, stepwise approach would involve the synthesis of a 4-isopropylthiazole (B170079) intermediate, followed by functionalization at the C-5 position. This could be achieved by:

Synthesizing 4-isopropylthiazole.

Halogenating the C-5 position. The C-5 position in the thiazole ring is susceptible to electrophilic substitution. chemicalbook.com

Performing a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) on the resulting 5-halothiazole to introduce the amine group.

While feasible, this stepwise approach is less convergent than the Cook-Heilbron synthesis.

Green Chemistry Principles and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the use of environmentally benign and sustainable practices. researchgate.netnih.gov The synthesis of thiazole derivatives has been a fertile ground for the application of green chemistry principles. bepls.comresearchgate.net

Key sustainable strategies applicable to the synthesis of this compound include:

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. PEG, for instance, has been used as a recyclable and non-toxic medium for synthesizing 2-aminothiazoles. rsc.org

Catalyst-Free and Recyclable Catalysis: Developing protocols that operate without a catalyst or employ reusable catalysts to minimize waste. organic-chemistry.org Heterogeneous catalysts, such as silica-supported tungstosilisic acid or magnetic nanoparticles, can be easily recovered by filtration or with a magnet and reused multiple times. rsc.orgresearchgate.net

Atom Economy: Utilizing one-pot, multicomponent reactions that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Catalytic Systems and Reaction Conditions Optimization for Enhanced Selectivity and Yield

The synthesis of this compound, while not extensively detailed in publicly available literature, can be approached through established methodologies for constructing the thiazole ring, primarily the Hantzsch thiazole synthesis and its variations, as well as the Gewald reaction. The optimization of these reactions through the careful selection of catalytic systems and reaction conditions is paramount to achieving high selectivity and yield. Research into the synthesis of analogous 4-substituted-5-aminothiazoles provides significant insights into the conditions that would be favorable for the preparation of the target compound.

The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a foundational method for assembling the thiazole core. For the synthesis of this compound, this would conceptually involve the reaction of an α-halo-ketone bearing an isopropyl group at the α-position with a suitable thioamide equivalent that provides the 5-amino group.

Recent advancements have focused on improving the efficiency and environmental footprint of the Hantzsch synthesis. For instance, the use of heterogeneous catalysts has been explored to facilitate easier separation and reusability. In a study on the synthesis of 4-substituted 2-aminothiazoles, copper silicate (B1173343) was employed as a reusable heterogeneous catalyst. nanobioletters.com The optimization of the catalyst loading and solvent system was shown to be critical for maximizing the yield.

Table 1: Optimization of Catalyst Loading for the Synthesis of 2-amino-4-phenylthiazole *

| Entry | Catalyst (mol%) | Yield (%) |

| 1 | 0 | Trace |

| 2 | 5 | - |

| 3 | 10 | 92 |

| 4 | 15 | - |

| 5 | 20 | - |

| *Data from a study on a structurally related compound, demonstrating the importance of catalyst concentration. nanobioletters.com |

The choice of solvent also plays a pivotal role in the outcome of the reaction. The same study demonstrated that ethanol was the most suitable solvent for the copper silicate-catalyzed synthesis of 2-amino-4-phenylthiazole, providing the highest yield at its reflux temperature. nanobioletters.com

Table 2: Effect of Solvent on the Synthesis of 2-amino-4-phenylthiazole *

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Water | 100 | - |

| 2 | Methanol | 65 | - |

| 3 | Acetonitrile (B52724) | 82 | - |

| 4 | Dichloromethane | 40 | - |

| 5 | Toluene | 110 | - |

| 6 | Tetrahydrofuran | 66 | - |

| 7 | Ethanol | 78 | 92 |

| *Data from a study on a structurally related compound, highlighting the impact of the reaction medium. nanobioletters.com |

Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction times and improve yields in thiazole synthesis. researchgate.netnih.gov A microwave-assisted, catalyst-free approach for a one-pot, three-component reaction, which is an improvised Hantzsch synthesis, has been reported to produce thiazol-2-imines in excellent yields within minutes. researchgate.net This methodology could potentially be adapted for the synthesis of this compound.

The Gewald reaction offers an alternative and versatile route to polysubstituted 2-aminothiophenes, and with modification, to aminothiazoles. wikipedia.orgorganic-chemistry.orgarkat-usa.orgnih.govresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. For the synthesis of the target compound, isobutyraldehyde (B47883) or a related ketone could serve as a precursor. The optimization of the base and solvent is crucial for the success of the Gewald reaction. L-proline has been identified as an efficient catalyst for a three-component Gewald reaction, leading to the formation of substituted 2-aminothiophenes in high yields. organic-chemistry.org

Furthermore, palladium-catalyzed reactions have been developed for the synthesis of 5-substituted thiazole derivatives. For instance, 2-amino-5-(R-benzyl)thiazoles have been synthesized from 3-aryl-2-chloropropionic aldehydes, which are obtained through a Heck-type reaction involving a palladium catalyst. researchgate.net This highlights the potential of transition-metal catalysis in accessing specifically substituted thiazoles.

In the synthesis of related 2-amino-4,5-diarylthiazole derivatives, the use of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) was effective for the N-acylation of the 2-amino group, indicating that basic catalysts are well-tolerated and useful in the functionalization of aminothiazoles. nih.gov While this is a post-synthesis modification, it underscores the types of catalytic systems that are compatible with the aminothiazole core.

Chemical Transformations and Derivatization Studies of 4 Isopropylthiazol 5 Amine

Reactivity of the Exocyclic Amine Functional Group

The primary amino group at the 5-position of the thiazole (B1198619) ring is a key site for a variety of chemical modifications. Its nucleophilic character allows for reactions such as acylation, sulfonamidation, condensation, alkylation, and arylation.

Nucleophilic Acylation and Sulfonamidation Reactions

The exocyclic amine of 4-isopropylthiazol-5-amine readily undergoes nucleophilic acyl substitution with acylating agents like acyl chlorides and anhydrides to form the corresponding amides. youtube.comlibretexts.org This reaction, often referred to as aminolysis, is a fundamental transformation in organic chemistry. libretexts.org The reactivity of the acylating agent plays a crucial role, with acyl halides being more reactive than anhydrides, esters, and amides. libretexts.org The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. masterorganicchemistry.com

Similarly, sulfonamidation can be achieved by reacting the amine with sulfonyl chlorides in the presence of a base. This reaction yields sulfonamides, which are important structural motifs in medicinal chemistry.

Table 1: Examples of Nucleophilic Acylation and Sulfonamidation Reactions

| Amine | Acylating/Sulfonylating Agent | Product | Reaction Conditions |

| This compound | Acetyl chloride | N-(4-isopropylthiazol-5-yl)acetamide | Base (e.g., pyridine), solvent (e.g., DCM) |

| This compound | Benzenesulfonyl chloride | N-(4-isopropylthiazol-5-yl)benzenesulfonamide | Base (e.g., triethylamine), solvent (e.g., THF) |

Condensation Reactions with Aldehydes and Ketones Leading to Imines and Schiff Bases

The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. ekb.egyoutube.com This acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of the C=N double bond is characteristic of this transformation. ekb.eg The reaction is reversible and the pH needs to be carefully controlled for optimal imine formation. libretexts.org

These condensation reactions are widely used in the synthesis of various heterocyclic compounds and have been reported for a variety of amino-heterocycles, including aminothiazoles. researchgate.netsjpas.com

Table 2: Formation of Imines and Schiff Bases

| Amine | Carbonyl Compound | Product | Catalyst |

| This compound | Benzaldehyde | (E)-N-benzylidene-4-isopropylthiazol-5-amine | Acetic acid |

| This compound | Acetone | N-(propan-2-ylidene)-4-isopropylthiazol-5-amine | p-Toluenesulfonic acid |

Alkylation and Arylation Reactions at the Nitrogen Center

The nitrogen atom of the exocyclic amine can also be a target for alkylation and arylation reactions. N-alkylation can be achieved using alkyl halides, although over-alkylation can be a challenge.

N-arylation, the formation of a carbon-nitrogen bond with an aryl group, is a significant transformation in organic synthesis. nih.gov Copper-catalyzed and palladium-catalyzed cross-coupling reactions are commonly employed methods for the N-arylation of amines. nih.govrsc.org For instance, the Ullmann condensation, a copper-catalyzed reaction, has been a cornerstone for C-N bond formation. researchgate.net Modern methods often utilize arylboronic acids as the aryl source in the presence of a suitable catalyst system. nih.govresearchgate.net These reactions have been successfully applied to a range of heterocyclic amines. researchgate.net

Modifications and Functionalization of the Thiazole Heterocycle

Beyond the reactivity of the amino group, the thiazole ring itself can be a site for further functionalization, expanding the structural diversity of its derivatives.

Electrophilic Substitution Reactions on the Thiazole Ring (if applicable)

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com The feasibility of such reactions on the this compound ring system depends on the electron density of the thiazole ring. The presence of the electron-donating amino and isopropyl groups would generally activate the ring towards electrophilic attack. libretexts.org However, the specific position of substitution (C2 or other available positions) would be influenced by the directing effects of the existing substituents and the reaction conditions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Palladium-Catalyzed Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com While the primary focus of this article is on the derivatization of the amine, the thiazole ring, if appropriately functionalized (e.g., with a halide), could participate in these coupling reactions. For instance, a halogenated derivative of this compound could undergo a Suzuki coupling with a boronic acid to introduce a new carbon-carbon bond. mdpi.comresearchgate.net Similarly, palladium-catalyzed amination (Buchwald-Hartwig amination) could be used to form C-N bonds. rsc.org

Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of 4-isopropylthiazol-5-amine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR spectroscopy reveals the number and types of protons. For this compound, the spectrum is expected to show distinct signals corresponding to the isopropyl group's methine (CH) and methyl (CH₃) protons, the amine (NH₂) protons, and the lone proton on the thiazole (B1198619) ring. The isopropyl methine proton typically appears as a septet due to coupling with the six equivalent methyl protons, which in turn appear as a doublet. The amine protons often present as a broad singlet, and the aromatic proton on the thiazole ring also appears as a singlet.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum for this compound would display signals for the three distinct carbons of the thiazole ring and the two different carbons of the isopropyl substituent. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. uab.eduwordpress.com

2D-NMR Techniques , such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between atoms. wordpress.com

COSY experiments would confirm the coupling between the isopropyl methine proton and the methyl protons.

HSQC correlates directly bonded proton and carbon atoms, definitively assigning which proton is attached to which carbon.

HMBC reveals longer-range couplings (typically over 2-3 bonds), which is crucial for piecing together the molecular structure. For instance, it can show correlations from the isopropyl protons to the C4 carbon of the thiazole ring and from the thiazole proton to adjacent ring carbons, confirming the substituent's position.

Table 1: Predicted NMR Data for this compound

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Isopropyl -CH(CH ₃)₂ | ¹H NMR | ~1.2-1.4 | Doublet | Coupled to the methine proton. |

| Isopropyl -CH (CH₃)₂ | ¹H NMR | ~3.0-3.3 | Septet | Coupled to the six methyl protons. |

| Thiazole H-2 | ¹H NMR | ~8.0-8.5 | Singlet | Position is dependent on substitution pattern. |

| Amine -NH ₂ | ¹H NMR | Broad singlet | Can vary based on solvent and concentration. | |

| Isopropyl -CH(C H₃)₂ | ¹³C NMR | ~20-25 | - | |

| Isopropyl -C H(CH₃)₂ | ¹³C NMR | ~28-33 | - | |

| Thiazole C4 | ¹³C NMR | ~140-150 | - | Carbon bearing the isopropyl group. |

| Thiazole C5 | ¹³C NMR | ~135-145 | - | Carbon bearing the amine group. |

| Thiazole C2 | ¹³C NMR | ~150-160 | - |

Vibrational Spectroscopy (Infrared and Raman Spectrometry) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound by probing their characteristic molecular vibrations. fiveable.mecardiff.ac.uk These two methods are complementary; some vibrations that are weak in IR spectra may be strong in Raman spectra, and vice versa. fiveable.me

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. Key absorptions for this compound include:

N-H Stretching: The primary amine (NH₂) group typically shows two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. nih.gov

C-H Stretching: Aliphatic C-H stretches from the isopropyl group are observed in the 2850-3000 cm⁻¹ range. Aromatic C-H stretching from the thiazole ring proton appears at higher wavenumbers, typically above 3000 cm⁻¹.

C=N and C=C Stretching: The thiazole ring exhibits characteristic stretching vibrations for its C=N and C=C bonds in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring motion of the NH₂ group results in a band around 1590-1650 cm⁻¹, which can sometimes overlap with ring stretching modes.

C-S Stretching: The carbon-sulfur bond of the thiazole ring gives rise to weaker absorptions in the fingerprint region, typically around 600-800 cm⁻¹.

Raman Spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric bonds. fiveable.me For this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the thiazole ring and the C-S bond, which may be weak in the IR spectrum. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | Asymmetric & Symmetric Stretch | IR | 3300 - 3500 |

| Amine (-NH₂) | Bending (Scissoring) | IR | 1590 - 1650 |

| Isopropyl/Thiazole (C-H) | Stretching | IR, Raman | 2850 - 3100 |

| Thiazole Ring (C=N, C=C) | Stretching | IR, Raman | 1500 - 1650 |

| Thiazole Ring (C-S) | Stretching | Raman, IR | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. umb.edu It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula.

For this compound (C₆H₁₀N₂S), the theoretical monoisotopic mass is approximately 142.0565 Da. HRMS analysis would confirm this exact mass, typically with an error of less than 5 parts per million (ppm), providing strong evidence for the compound's elemental formula and distinguishing it from other isomers or compounds with the same nominal mass. umb.edu The technique also reveals isotopic patterns, particularly from the presence of the ³⁴S isotope, further corroborating the structure.

X-ray Diffraction Analysis for Absolute Stereochemistry and Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal provides the most definitive structural information for a compound in its solid state. nih.gov This technique can unambiguously determine the three-dimensional arrangement of atoms, providing precise measurements of bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, a successful XRD analysis would:

Confirm the planarity of the thiazole ring.

Determine the precise bond lengths of the C-S, C-N, C-C, and C-H bonds within the molecule.

Establish the conformation of the isopropyl group relative to the plane of the thiazole ring.

Reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds formed by the amine group, which are critical to understanding the solid-state properties of the material.

Chromatographic Techniques (High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry) for Separation and Purity Profiling

Chromatographic methods are essential for separating this compound from reaction byproducts or impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment of non-volatile compounds. A common method would be reversed-phase HPLC, using a non-polar stationary phase (like a C18 column) and a polar mobile phase (such as a gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape). The compound's purity is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with the GC column's stationary phase. The separated components then enter a mass spectrometer, which provides a mass spectrum for each peak, allowing for positive identification. For this compound, GC-MS can effectively separate it from volatile impurities and confirm its identity via its characteristic fragmentation pattern and retention time.

Table 3: Typical Chromatographic Methods for Analysis

| Technique | Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Detector | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis (Diode Array Detector) | Purity assessment, quantification. |

| GC-MS | DB-5 or similar (non-polar) | Helium | Mass Spectrometer | Separation of volatile impurities, structural confirmation. |

Computational and Theoretical Investigations of 4 Isopropylthiazol 5 Amine

Electronic Structure and Molecular Orbital Analysis using Quantum Chemical Methods (e.g., Density Functional Theory)

To investigate the electronic structure of 4-isopropylthiazol-5-amine, quantum chemical methods like Density Functional Theory (DFT) would be the primary tool. DFT calculations, using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be performed to determine the molecule's optimized ground-state geometry. This process minimizes the energy of the molecule to predict the most stable arrangement of its atoms.

A crucial part of this analysis is the examination of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental to understanding the molecule's chemical behavior. For instance, the HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

Table 5.1.1: Illustrative Electronic Properties Calculated for a Thiazole (B1198619) Derivative (Hypothetical Data) (Note: This table is for illustrative purposes only, as specific data for this compound is not available.)

| Property | Calculated Value |

|---|---|

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

| Charge on Amino N | -0.45 e |

Prediction of Reactivity and Reaction Pathways via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory provides a powerful framework for predicting the reactivity of this compound. thieme-connect.dethieme-connect.de Based on the principle that the most significant interactions between reacting molecules involve their frontier orbitals, this theory uses the HOMO and LUMO to forecast reaction outcomes. thieme-connect.de

The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The spatial distribution of the HOMO indicates the most likely sites for electrophilic attack, as these are the regions where the most loosely held electrons reside. Conversely, the location of the LUMO points to the most probable sites for nucleophilic attack. For this compound, one would expect the HOMO to be significantly influenced by the electron-donating amino group and the thiazole ring's heteroatoms. The LUMO would likely be distributed across the heterocyclic ring system. By analyzing the overlap between the FMOs of this compound and a potential reactant, chemists can predict the feasibility and regioselectivity of a chemical reaction.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and flexibility of this compound would be explored through conformational analysis. The isopropyl group attached to the thiazole ring has rotational freedom, which can lead to different stable conformations (conformers).

To map the conformational landscape, a potential energy surface (PES) scan would be performed. This computational technique involves systematically rotating specific dihedral angles—in this case, the angle defining the orientation of the isopropyl group relative to the thiazole ring—and calculating the molecule's potential energy at each step. The results are plotted to show energy as a function of the dihedral angle. The minima on this plot correspond to stable, low-energy conformers, while the peaks represent high-energy transition states between them. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how this might influence its interaction with other molecules, such as biological receptors or chemical reagents.

Mechanistic Studies of Chemical Transformations through Transition State Theory

Transition State Theory (TST) is a fundamental concept used to model the rates and mechanisms of chemical reactions involving this compound. When this molecule undergoes a chemical transformation, it must pass through a high-energy arrangement of atoms known as the transition state, which represents the energy barrier for the reaction.

Computational methods, particularly DFT, are used to locate the geometry of this transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. By identifying the structure of the transition state, researchers can gain detailed insight into the bond-breaking and bond-forming processes that occur during the reaction. For example, in a reaction involving the amine group, TST calculations could elucidate whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates.

In Silico Modeling of Molecular Interactions with Chemical Scaffolds and Reagents

In silico modeling techniques, such as molecular docking, are invaluable for predicting how this compound interacts with other chemical structures, including biological macromolecules or other reagents. Molecular docking simulations would place the molecule into the binding site of a target protein, for example, and calculate the most favorable binding pose and affinity.

These models evaluate various types of interactions, including:

Hydrogen bonds: Likely involving the amine group and the thiazole nitrogen.

Hydrophobic interactions: Involving the isopropyl group.

Electrostatic interactions: Governed by the molecule's charge distribution.

By simulating these non-covalent interactions, researchers can predict the binding strength and specificity of this compound. This approach is widely used in drug discovery to screen for potential biological activity and to understand the molecular basis of a compound's function. Molecular dynamics (MD) simulations can further refine these predictions by modeling the dynamic behavior of the molecule-receptor complex over time.

Table 5.5.1: Illustrative Interaction Analysis from a Docking Simulation (Hypothetical Data) (Note: This table is for illustrative purposes only, as specific data for this compound is not available.)

| Interaction Type | Interacting Group on Ligand | Interacting Residue on Receptor | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Amino Group (-NH2) | Aspartate 145 (ASP) | 2.9 |

| Hydrogen Bond | Thiazole Nitrogen | Serine 88 (SER) | 3.1 |

| Hydrophobic | Isopropyl Group | Leucine 132 (LEU) | 3.8 |

Structure-Reactivity Relationship Studies to Guide Chemical Design

Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's structural features to its chemical behavior. For this compound, this would involve computationally analyzing how modifications to its structure affect its reactivity.

By creating a virtual library of related compounds—for instance, by changing the alkyl group from isopropyl to ethyl or tert-butyl, or by adding substituents to the thiazole ring—and calculating their electronic properties (like HOMO/LUMO energies), researchers can build a predictive model. This model would correlate specific structural attributes with desired outcomes, such as increased reaction rate or enhanced binding affinity. These in silico studies are highly efficient, allowing for the rapid evaluation of many potential derivatives, thereby guiding synthetic chemistry efforts toward the most promising candidates for a specific application.

Role As a Key Synthetic Intermediate in Complex Organic Molecule Synthesis

Precursor in Convergent and Divergent Multistep Organic Syntheses

The strategic placement of the isopropyl and amine groups on the thiazole (B1198619) core makes 4-isopropylthiazol-5-amine a valuable starting material in both convergent and divergent synthetic strategies. In convergent synthesis, the molecule can be elaborated with different functionalities before being coupled with other complex fragments to form the final target molecule. This approach is often employed in the synthesis of pharmacologically active compounds where the thiazole moiety acts as a central scaffold.

In divergent synthesis, the amine group of this compound serves as a handle for the introduction of various substituents, leading to a library of related compounds from a common intermediate. For instance, the amine can undergo a plethora of reactions such as acylation, alkylation, and sulfonylation, each yielding a distinct derivative with potentially unique biological or material properties.

A general representation of a multistep synthesis involving a thiazole intermediate is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. nih.gov While specific multistep syntheses starting from this compound are not extensively documented in publicly available literature, its structural similarity to other synthesized thiazoles, such as 2-isopropyl-4-((N-methylamino)methyl)thiazole, suggests its utility in similar synthetic pathways. google.comnih.gov The synthesis of such related compounds often involves the initial formation of a functionalized thiazole ring, followed by modifications of the substituents. google.com Continuous flow microreactor technology has also been demonstrated for the multistep synthesis of complex thiazole-containing molecules, highlighting the adaptability of thiazole intermediates in modern synthetic methodologies. nih.gov

Table 1: Potential Reactions for the Elaboration of this compound in Multistep Synthesis

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl Chloride | Amide |

| Alkylation | Methyl Iodide | Secondary or Tertiary Amine |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, NaBH3CN | Substituted Amine |

| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst | N-Aryl Amine |

Scaffold for Combinatorial Library Generation of New Chemical Entities

The concept of "privileged scaffolds" is central to modern drug discovery, where certain molecular frameworks are known to interact with a variety of biological targets. The thiazole ring is considered a privileged structure, and this compound is an ideal starting point for the generation of combinatorial libraries of new chemical entities. Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, which can then be screened for biological activity.

The primary amine of this compound is particularly amenable to solid-phase organic synthesis, a cornerstone of combinatorial chemistry. The intermediate can be anchored to a solid support, and then various building blocks can be sequentially added. This approach facilitates purification as excess reagents and byproducts can be simply washed away. A study on the solid-phase parallel synthesis of 2,4,5-trisubstituted thiazole derivatives demonstrates the feasibility of using a thiazole core to generate a library of compounds with three points of diversity. nih.gov This methodology could be adapted for this compound to create a library of compounds with variations at the 5-amino position and potentially at other positions on the thiazole ring through subsequent reactions.

Table 2: Illustrative Combinatorial Library from this compound

| Library Member | R Group (from Acylation) | R' Group (from Alkylation) |

| 1 | Methyl | Benzyl |

| 2 | Phenyl | Ethyl |

| 3 | Cyclopropyl | Propyl |

| 4 | Thienyl | Butyl |

Application in the Development of Chiral Auxiliaries and Ligands for Asymmetric Synthesis

Chiral amines are of paramount importance in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, or organocatalysts. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While there is no direct evidence in the reviewed literature of this compound being used as a chiral auxiliary, its structure contains elements that suggest potential in this area.

For this compound to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers, or a stereoselective synthesis would need to be developed. Once in an enantiomerically pure form, the amine could be attached to a substrate, and the bulky isopropyl group could sterically direct the approach of a reagent to one face of the molecule. After the stereoselective transformation, the auxiliary can be cleaved and ideally recycled.

The development of chiral ligands for transition metal-catalyzed asymmetric reactions is another avenue where this compound could find application. The nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for a metal center. By using an enantiomerically pure form of the amine, a chiral environment is created around the metal, which can induce high enantioselectivity in a variety of transformations, such as hydrogenations, C-C bond formations, and oxidations. The synthesis of chiral amines is a significant area of research, with asymmetric hydrogenation being a key method. nih.gov

While the direct application of this compound in this context remains to be explored, the broader class of chiral thiazole-containing ligands has demonstrated utility in asymmetric catalysis. The principles of using amino acid-derived chiral auxiliaries, such as oxazolidinones and thiazolidinethiones, which also feature a heterocyclic core, provide a conceptual framework for how this compound could be developed for similar purposes. researchgate.net

Future Research Trajectories and Emerging Challenges in 4 Isopropylthiazol 5 Amine Research

Development of Innovative and Atom-Economical Synthetic Pathways

A primary challenge in the synthesis of substituted thiazoles, including 4-isopropylthiazol-5-amine, is the reliance on traditional methods like the Hantzsch synthesis. nih.govbepls.com While foundational, this method often suffers from drawbacks such as the use of toxic α-haloketones, harsh reaction conditions, and low atom economy. nih.govbepls.com Consequently, a major research thrust is the development of greener, more efficient, and atom-economical synthetic strategies.

Future pathways are likely to prioritize multi-component reactions (MCRs) , which offer the advantage of constructing complex molecules from three or more starting materials in a single step, thereby reducing waste and improving efficiency. bepls.commdpi.com For instance, a one-pot MCR involving arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides has been shown to produce trisubstituted thiazoles in high yields using water as a green solvent under microwave conditions. bepls.com Adapting such MCRs for the specific synthesis of this compound by employing appropriate precursors could represent a significant advancement.

Another promising avenue is the use of more benign and sustainable catalysts. Iron-catalyzed synthesis of substituted thiazoles from enamines and elemental sulfur represents an atom-economical approach that proceeds via C-H functionalization and C-S bond formation. Similarly, copper-catalyzed methods for direct C-H arylation or for coupling oximes with isothiocyanates provide milder and more versatile routes to functionalized thiazoles. organic-chemistry.org

Chemoenzymatic synthesis is also emerging as a powerful tool. A novel one-pot multicomponent synthesis of thiazole (B1198619) derivatives catalyzed by trypsin from porcine pancreas (PPT) has been developed, achieving high yields under mild conditions. nih.gov This method highlights the potential of biocatalysis to create thiazole derivatives with high selectivity and reduced environmental impact. nih.govmdpi.com Exploring enzymes that can catalyze the key bond formations required for this compound would be a significant step towards sustainable production.

Exploration of Unconventional Chemical Transformations and Novel Reactivity Patterns

Moving beyond traditional condensation reactions, future research will increasingly focus on unconventional transformations to build and functionalize the thiazole core. A key area of exploration is the direct C–H activation/functionalization . This strategy avoids the need for pre-functionalized starting materials, offering a more direct and atom-economical route to substituted thiazoles. rsc.orgresearchgate.netmdpi.com Palladium-catalyzed regioselective C–H alkenylation, for example, has been used to create multifunctionalized thiazoles. rsc.orgmdpi.com Applying C-H activation strategies to an existing 4-isopropylthiazole (B170079) scaffold could allow for the late-stage introduction of various functional groups at the C-2 position, rapidly generating libraries of novel derivatives.

Photoredox catalysis is another transformative technology that enables novel reactivity under mild conditions using visible light. rsc.orgyoutube.com This approach can generate radical species that participate in unique bond-forming reactions. youtube.com For instance, photoredox catalysis has been employed for the aminomethylation of sulfonylthiazoles and for the synthesis of 2-aminoazoles from thiourea (B124793) and HCN, demonstrating its utility in forming key structural motifs found in aminothiazoles. rsc.orgnih.govnih.gov Investigating photoredox-mediated cyclizations or functionalizations could unlock entirely new synthetic pathways to this compound and its analogues.

Furthermore, exploring the reactivity of the 5-amino group is crucial. While often seen as a terminal functional group, its reactivity can be harnessed for further transformations. For example, nucleophilic substitution reactions on 2-amino-5-halothiazoles have been used to introduce new substituents at the 5-position. jocpr.com Understanding and controlling the electrophilic and nucleophilic substitution patterns of the this compound ring system is essential for designing new derivatization strategies. pharmaguideline.com

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate discovery and enable scalable production, the integration of modern automation and process technologies is essential. Flow chemistry , where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages for heterocycle synthesis. nih.govresearchgate.net These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, time), improved reproducibility, and easier scalability. nih.govsci-hub.se

A multistep continuous flow process has been successfully developed for synthesizing 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones, demonstrating the power of flow chemistry to combine sequential reactions, such as a Hantzsch thiazole synthesis followed by a Biginelli reaction, without isolating intermediates. nih.gov Such a sequential flow process could be designed for this compound, potentially starting from basic feedstocks and proceeding through multiple transformations in a single, uninterrupted sequence. nih.govuc.pt

Coupled with flow chemistry, automated synthesis platforms can dramatically increase research productivity. researchgate.netresearchgate.net These systems can perform numerous reactions in parallel, enabling the rapid generation of compound libraries for screening purposes. researchgate.net An automated platform could be programmed to synthesize a wide array of derivatives of this compound by systematically varying the building blocks or by performing a series of late-stage functionalization reactions. This high-throughput approach is invaluable for exploring structure-activity relationships in drug discovery and materials science. acs.org

Advanced Computational Methodologies for Predictive Synthesis and Design

Computational chemistry is becoming an indispensable tool in modern synthetic planning. Future research on this compound will benefit immensely from the application of advanced computational methodologies to predict reactivity and guide synthetic design.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction mechanisms, calculate activation energies, and predict the regioselectivity of reactions. nih.gov For example, computational studies have been used to understand the geometry and electronic structure of novel thiazole derivatives, correlating theoretical predictions with experimental X-ray data. nih.govnih.gov Such in silico studies could be applied to evaluate the feasibility of novel, untested synthetic routes to this compound, saving significant time and resources by prioritizing the most promising pathways for experimental validation.

Beyond mechanistic studies, computational tools are being developed for predictive synthesis . By leveraging data from known chemical reactions, machine learning algorithms can begin to predict the outcomes of new reaction combinations or even design entire synthetic routes to a target molecule. While still an emerging field, these approaches could one day suggest novel, non-obvious, and highly efficient pathways to complex molecules like this compound and its derivatives. This predictive power will be crucial for navigating the vast chemical space of possible reactants and catalysts to identify optimal synthetic strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Isopropylthiazol-5-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves thiazole ring formation followed by functionalization. Key steps include:

- Reagents : Sodium hydroxide for pH adjustment (pH ~11) and solvents like water for reflux conditions .

- Critical Variables : Temperature control (reflux at ~100°C), solvent polarity, and reaction time (e.g., 2 hours for cyclization).

- Purification : Thin-layer chromatography (TLC) and column chromatography are recommended for monitoring and isolating intermediates .

- Data Note : Yields vary significantly with solvent choice; polar aprotic solvents (e.g., DMF) improve solubility but may require longer reaction times .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Use and NMR to confirm the thiazole ring structure, isopropyl group ( 1.2–1.4 ppm for methyl protons), and amine protons ( 5–6 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 159.62 g/mol) and isotopic patterns .

- Elemental Analysis : Confirm C, H, N, S content to rule out impurities .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Stability Profile :

- Light Sensitivity : Store in amber vials to prevent photodegradation of the thiazole ring.

- Temperature : Stable at 4°C for short-term; long-term storage requires -20°C under inert gas (argon/nitrogen) .

- Hygroscopicity : The amine group may absorb moisture; use desiccants in storage containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Case Study : Discrepancies in CRF receptor antagonism (e.g., SSR125543A derivatives) arise from:

- Structural Variations : Substitutions at the 4-position (e.g., chloro, methoxy groups) alter receptor binding affinity .

- Assay Conditions : Differences in cell lines (e.g., Y79 vs. AtT-20 cells) and cAMP measurement protocols affect IC values .

Q. What computational methods are suitable for predicting the reactivity of this compound in substitution reactions?

- In Silico Approaches :

- DFT Calculations : Model nucleophilic substitution at the 5-amine position using Gaussian or ORCA software to predict activation energies .

- Molecular Docking : Screen derivatives for bioactivity (e.g., CRF receptor binding) using AutoDock Vina and PubChem3D conformers .

- Validation : Cross-reference computational results with experimental kinetics (e.g., Hammett plots for substituent effects) .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

- Experimental Design :

- Catalytic Systems : Use Pd(PPh) or CuI for Suzuki-Miyaura couplings, prioritizing the 2-position of the thiazole ring due to electronic effects .

- Solvent Optimization : DMF enhances coordination with metal catalysts, improving yields compared to DCM .

- Protection/Deprotection : Temporarily protect the amine group with Boc anhydride to prevent side reactions .

Q. How can researchers address challenges in quantifying trace impurities in this compound samples?

- Advanced Analytics :

- HPLC-MS/MS : Detect impurities at ppm levels using reverse-phase C18 columns and electrospray ionization .

- NMR Relaxation Measurements : Identify low-concentration byproducts via / relaxation times .

Methodological Resources

Q. What protocols are recommended for evaluating the pharmacokinetic properties of this compound derivatives?

- In Vivo/In Vitro Workflow :

- ADME Profiling : Use Caco-2 cell monolayers for permeability assays and liver microsomes for metabolic stability .

- Pharmacokinetic Studies : Administer derivatives orally (e.g., 10–30 mg/kg in rodents) and measure plasma half-life via LC-MS .

Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?

- SAR Framework :

- Core Modifications : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) at the 4- and 5-positions .

- Bioactivity Testing : Prioritize assays relevant to target pathways (e.g., CRF receptor antagonism for neuroactive derivatives) .

- Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.